

# Unraveling HMPO: A Technical Guide to its Expression, Measurement, and Signaling Roles

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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Myeloperoxidase (MPO), a heme-containing enzyme traditionally known for its pivotal role in the innate immune system, is gaining increasing attention for its diverse functions and expression in a variety of cell types beyond myeloid lineages. This technical guide provides an in-depth exploration of Human Myeloperoxidase (**HMPO**) expression across different cells, detailed methodologies for its detection and quantification, and an overview of its involvement in key signaling pathways.

## HMPO Expression Across Diverse Cell Types

**HMPO** is most abundantly expressed in neutrophils and to a lesser extent in monocytes. However, its expression has been detected in a range of other cell types, including certain neuronal populations, endothelial cells under specific conditions, and various cancer cells. This section summarizes the expression of **HMPO** in key cell types, with quantitative data presented for comparison.

### Immune Cells

**Neutrophils and Monocytes:** As the primary producers of MPO, neutrophils contain high concentrations of this enzyme within their azurophilic granules. Monocytes also express MPO, although at lower levels than neutrophils. This expression is crucial for their role in host defense, where MPO catalyzes the formation of reactive oxygen species to kill pathogens.

Macrophages: Monocytes differentiate into macrophages, which can be broadly classified into pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. Studies suggest that MPO expression is more prominent in M1-like macrophages, contributing to their inflammatory functions.

## Hematopoietic Progenitor Cells

Expression of MPO is considered a key marker for commitment to the granulomonocytic lineage during hematopoiesis. A subset of CD34+ hematopoietic progenitor cells in the bone marrow expresses MPO, indicating the initiation of myeloid differentiation.[1][2] Early myeloid progenitors that lack MPO have been identified and are capable of differentiating into both granulomonocytic and dendritic cell lineages.[2]

## Endothelial Cells

Under normal physiological conditions, endothelial cells typically do not express **HMPO**. However, under conditions of oxidative stress, such as exposure to hydrogen peroxide, the expression of MPO can be induced in human endocardial endothelial cells (EEC) and human umbilical vein endothelial cells (HUVEC).[3][4] This induced expression suggests a role for the endothelium in perpetuating oxidative damage in cardiovascular diseases.[3][5][6][7]

## Neuronal Cells

Evidence suggests that **HMPO** is expressed in neurons, particularly in the substantia nigra in the context of Parkinson's disease. This neuronal expression of MPO may contribute to the oxidative stress and neurodegeneration observed in this condition.

## Cancer Cells

**HMPO** expression has been reported in various cancer types, with its role being context-dependent. In colorectal cancer, higher MPO expression is associated with malignant progression and a poorer prognosis.[8] Conversely, some studies on leukemia cell lines suggest a potential role for MPO in the chemosensitivity of cancer cells.[9] Increased MPO levels have also been observed in lung and ovarian cancer.[10][11]

## Quantitative HMPO Expression Data

The following tables summarize available quantitative data on **HMPO** expression. It is important to note that direct quantitative comparisons across different studies can be challenging due to variations in experimental methodologies and units of measurement.

Table 1: **HMPO** RNA Expression in Selected Tissues (Data from the GTEx Portal)

| Tissue                           | Median Gene Expression (TPM) |
|----------------------------------|------------------------------|
| Whole Blood                      | 159.6                        |
| Spleen                           | 2.8                          |
| Lung                             | 1.9                          |
| Small Intestine - Terminal Ileum | 1.5                          |
| Colon - Transverse               | 1.2                          |
| Brain - Substantia nigra         | 0.1                          |

TPM (Transcripts Per Million) values are derived from RNA-sequencing data and represent the relative abundance of MPO transcripts.

Table 2: **HMPO** Protein Expression in Selected Tissues (Data from the Human Protein Atlas)

| Tissue      | Staining Intensity | Location                       |
|-------------|--------------------|--------------------------------|
| Bone Marrow | High               | Granulopoietic cells           |
| Spleen      | Medium             | Red pulp                       |
| Lung        | Low                | Alveolar macrophages           |
| Colon       | Low                | Immune cells in lamina propria |
| Brain       | Not detected       | -                              |

Staining intensity is based on immunohistochemistry and provides a qualitative measure of protein expression.

Table 3: **HMPO** Expression in Hematopoietic Cells

| Cell Type                | Expression Level | Method              | Reference |
|--------------------------|------------------|---------------------|-----------|
| Neutrophils              | High             | Flow Cytometry, IHC | [12]      |
| Monocytes                | Medium           | Flow Cytometry      | [4]       |
| CD34+ BM cells           | ~35% positive    | Flow Cytometry      | [1]       |
| MPO- myeloid progenitors | Negative         | Flow Cytometry      | [2]       |

Table 4: **HMPO** Expression in Other Cell Types

| Cell Type                     | Condition  | Expression Level       | Method                       | Reference |
|-------------------------------|--|------------------------|------------------------------|-----------|
| Endocardial Endothelial Cells | Oxidative Stress (60 $\mu$ M H <sub>2</sub> O <sub>2</sub> ) | Induced                | IHC, RT-PCR                  | [3]       |
| HUVEC                         | Oxidative Stress (60 $\mu$ M H <sub>2</sub> O <sub>2</sub> ) | Induced                | IHC, RT-PCR                  | [3]       |
| A549 (Lung Cancer)            | -  | Detected               | Western Blot, Flow Cytometry | [10]      |
| Colorectal Cancer Tissue      | -  | Upregulated vs. Normal | TCGA Analysis                | [8]       |

## Experimental Protocols for **HMPO** Detection and Quantification

Accurate measurement of **HMPO** expression is critical for understanding its biological roles. This section provides detailed methodologies for commonly used techniques.

### Immunohistochemistry (IHC) for **HMPO** Detection in Tissues

Objective: To visualize the localization of **HMPO** protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

## Protocol:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 x 5 minutes).
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
  - Rinse with distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
  - Allow slides to cool to room temperature.
- Blocking:
  - Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.
  - Rinse with phosphate-buffered saline (PBS).
  - Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
- Primary Antibody Incubation:
  - Incubate sections with a primary antibody against **HMPO** diluted in blocking buffer overnight at 4°C in a humidified chamber.
- Secondary Antibody and Detection:
  - Rinse slides with PBS (3 x 5 minutes).

- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
- Rinse with PBS (3 x 5 minutes).
- Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
- Rinse with PBS (3 x 5 minutes).
- Chromogen Development:
  - Develop the color reaction using a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired staining intensity is reached.
  - Stop the reaction by rinsing with distilled water.
- Counterstaining, Dehydration, and Mounting:
  - Counterstain with hematoxylin.
  - Dehydrate through a graded series of ethanol and clear in xylene.
  - Mount with a permanent mounting medium.

## Western Blot for HMPO Quantification in Cell Lysates

Objective: To detect and quantify the amount of **HMPO** protein in cell or tissue lysates.

Protocol:

- Protein Extraction:
  - Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
  - Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE:

- Denature protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate proteins by size.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking:
  - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation:
  - Incubate the membrane with a primary antibody against **HMPO** diluted in blocking buffer overnight at 4°C.
- Secondary Antibody Incubation:
  - Wash the membrane with TBST (3 x 10 minutes).
  - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Wash the membrane with TBST (3 x 10 minutes).
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
- Analysis:
  - Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

# Enzyme-Linked Immunosorbent Assay (ELISA) for HMPO Quantification in Fluids and Lysates

Objective: To measure the concentration of **HMPO** in biological fluids (e.g., plasma, serum, cell culture supernatant) or cell lysates.

Protocol (Sandwich ELISA):

- Coating:
  - Coat a 96-well plate with a capture antibody specific for **HMPO** overnight at 4°C.
- Blocking:
  - Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
  - Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Sample and Standard Incubation:
  - Wash the plate.
  - Add standards of known **HMPO** concentrations and samples to the wells and incubate for 2 hours at room temperature.
- Detection Antibody Incubation:
  - Wash the plate.
  - Add a biotinylated detection antibody specific for **HMPO** and incubate for 1-2 hours at room temperature.
- Enzyme Conjugate Incubation:
  - Wash the plate.
  - Add a streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

- Substrate Development:
  - Wash the plate.
  - Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate in the dark until a color develops.
- Stopping and Reading:
  - Stop the reaction with a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).
  - Read the absorbance at 450 nm using a microplate reader.
- Calculation:
  - Generate a standard curve and calculate the concentration of **HMPO** in the samples.

## Intracellular Flow Cytometry for HMPO Detection in Single Cells

Objective: To identify and quantify the percentage of cells expressing intracellular **HMPO**.

Protocol:

- Cell Preparation:
  - Prepare a single-cell suspension from blood, bone marrow, or cultured cells.
- Surface Staining (Optional):
  - Stain cells with fluorescently labeled antibodies against cell surface markers to identify specific cell populations.
- Fixation and Permeabilization:
  - Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
  - Permeabilize the cells with a permeabilization buffer (e.g., saponin- or methanol-based).

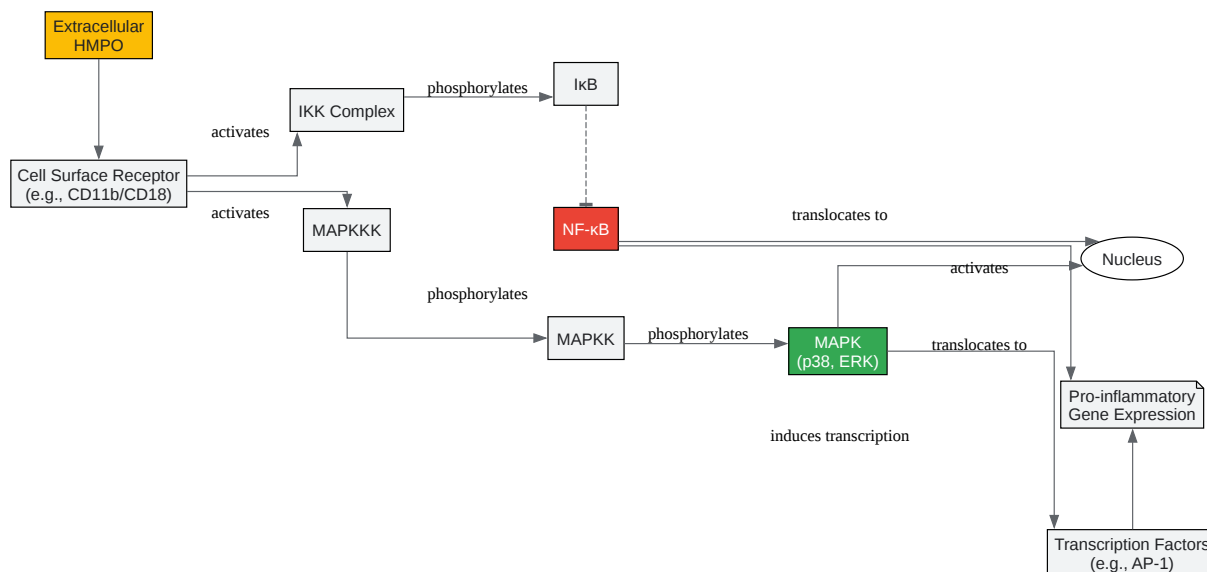
- Intracellular Staining:
  - Incubate the permeabilized cells with a fluorescently labeled antibody against **HMPO**.
- Acquisition and Analysis:
  - Wash the cells.
  - Acquire the data on a flow cytometer.
  - Analyze the data using flow cytometry software to determine the percentage of **HMPO**-positive cells within the gated populations.

## HMPO in Cellular Signaling

**HMPO** is not only a cytotoxic enzyme but also a signaling molecule that can modulate inflammatory pathways. Its extracellular release can lead to the activation of pro-inflammatory signaling cascades in neighboring cells.

## HMPO-Mediated Activation of NF- $\kappa$ B and MAPK Pathways

Extracellular MPO can bind to cell surface receptors, such as CD11b/CD18 on neutrophils, leading to the activation of downstream signaling pathways. Two of the most prominent pathways activated by MPO are the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways leads to the transcription of pro-inflammatory cytokines and chemokines, thus amplifying the inflammatory response.

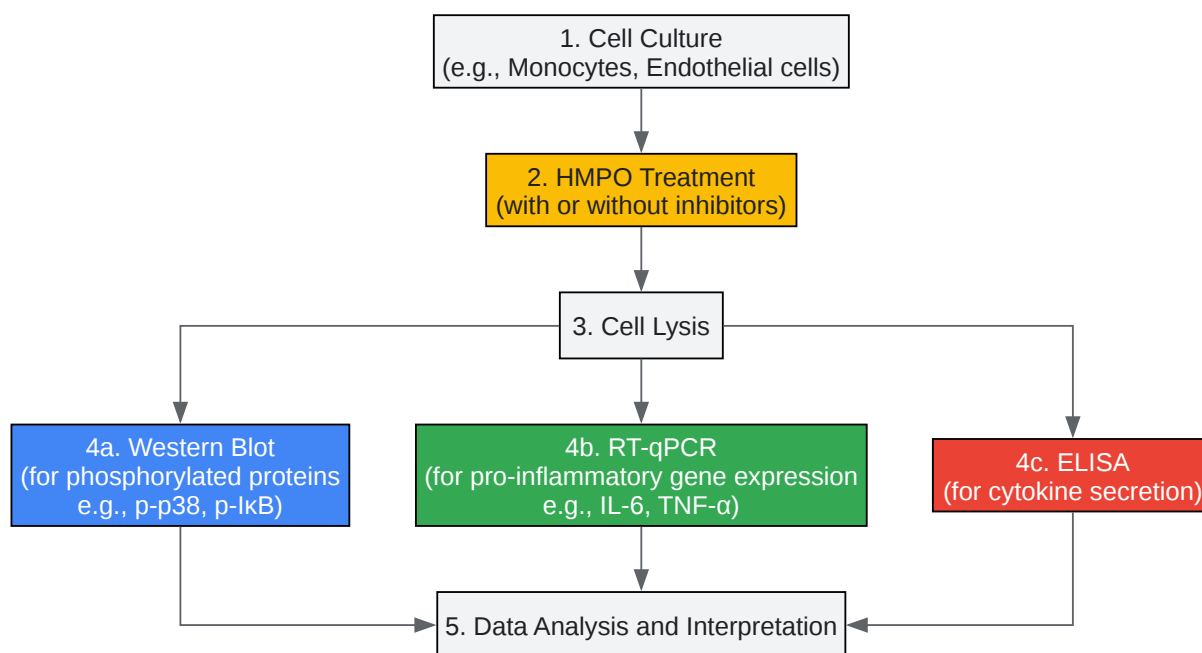


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**Caption:** HMPO-induced activation of NF-κB and MAPK pathways.

## Experimental Workflow for Studying HMPO-Induced Signaling

The following diagram outlines a typical workflow for investigating the impact of **HMPO** on cellular signaling pathways.



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**Caption:** Workflow for analyzing **HMPO**-mediated cell signaling.

## Conclusion

This technical guide provides a comprehensive overview of **HMPO** expression, its detection, and its role in cell signaling. The expanding knowledge of **HMPO**'s presence and function in diverse cell types beyond the immune system opens new avenues for research and therapeutic development. A thorough understanding of the methodologies to accurately measure **HMPO** and its activity is paramount for elucidating its precise roles in health and disease. The signaling pathways outlined here provide a foundation for further investigation into the molecular mechanisms by which **HMPO** exerts its effects, offering potential targets for intervention in a range of pathological conditions.

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- To cite this document: BenchChem. [Unraveling HMPO: A Technical Guide to its Expression, Measurement, and Signaling Roles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038280#hmpo-expression-in-different-cell-types]

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